1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a tert-butyl group at the 6-position and a dimethylamino group at the 3-position of a prop-2-en-1-one moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
The synthesis of 1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Formation of the prop-2-en-1-one moiety: This involves the reaction of an appropriate aldehyde with a dimethylamine derivative under basic conditions to form the enone structure.
Final coupling: The pyridine and enone moieties are coupled under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Addition: The enone moiety can participate in Michael addition reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(6-(tert-Butyl)pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a methyl group instead of a tert-butyl group.
1-(6-Ethylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with an ethyl group instead of a tert-butyl group.
1-(6-Isopropylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with an isopropyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
(E)-1-(6-tert-butylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)13-7-6-11(10-15-13)12(17)8-9-16(4)5/h6-10H,1-5H3/b9-8+ |
InChI Key |
CFPWFGQVPQGSLK-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)/C=C/N(C)C |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)C=CN(C)C |
Origin of Product |
United States |
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